(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate
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Description
(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is a useful research compound. Its molecular formula is C21H17N5O6 and its molecular weight is 435.396. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Research has demonstrated the synthesis of novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones, which exhibited significant antimicrobial activity alongside potent anti-inflammatory and analgesic activities comparable to standard drugs. These compounds were synthesized from 3,5-dimethyl-4-nitroisoxazole, further highlighting the relevance of isoxazolyl and benzofuran derivatives in developing therapeutic agents (Rajanarendar et al., 2013).
Synthetic Methodologies and Chemical Properties
The chemical synthesis and properties of benzofuran and isoxazole derivatives have been explored in various studies, including the synthesis of sesamol derivatives and their analogs. These works involve the dehydration and catalytic hydrogenation processes to obtain specific derivatives, showcasing the versatility and chemical reactivity of these compounds for potential use in chemical synthesis and material science (Fukui et al., 1969).
Potential in Drug Development
Compounds featuring benzofuran and isoxazole moieties have been studied for their analgesic and anti-inflammatory properties. The synthesis of benzofuran pyrazole heterocycles, for example, has led to compounds with significant analgesic and anti-inflammatory activities, underlining their potential for drug development and pharmaceutical research (Kenchappa et al., 2020).
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O6/c1-24-19-18(20(28)25(2)21(24)29)26(11-22-19)9-17(27)30-10-13-8-16(32-23-13)15-7-12-5-3-4-6-14(12)31-15/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPQKADXAGCPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)OCC3=NOC(=C3)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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